molecular formula C17H26ClN3O2 B7898144 [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7898144
M. Wt: 339.9 g/mol
InChI Key: GGYURZUZVZLUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a tert-butyl carbamate derivative featuring a piperidine core substituted with a 6-chloropyridinylmethyl group and a methylcarbamate moiety. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly in the development of kinase inhibitors or neuroactive agents due to the piperidine scaffold and chloropyridine moiety, which are common in bioactive molecules . The tert-butyl carbamate group serves as a protective group for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)20(4)14-6-5-9-21(12-14)11-13-7-8-15(18)19-10-13/h7-8,10,14H,5-6,9,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYURZUZVZLUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, commonly referred to as a piperidine derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article aims to summarize the biological activity of this compound based on available research findings, including case studies and comparative data.

  • Molecular Formula : C16H24ClN3O2
  • Molecular Weight : 325.84 g/mol
  • CAS Number : 1185312-32-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act on G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction processes within cells. Specifically, it has been implicated in the modulation of muscarinic acetylcholine receptors (M3R), which are involved in several physiological processes including cell proliferation and resistance to apoptosis .

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has demonstrated cytotoxic effects against specific cancer cell lines, outperforming standard chemotherapeutic agents such as bleomycin . The mechanism involves inducing apoptosis in tumor cells, with a notable impact on FaDu hypopharyngeal tumor cells.

Case Study : In a study comparing the efficacy of various piperidine derivatives, this compound was found to induce apoptosis via mitochondrial pathways, leading to increased caspase activation and cell death in cancer cell models .

2. Neuropharmacological Effects

The compound exhibits dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the pathophysiology of Alzheimer's disease. This dual inhibition suggests potential therapeutic applications for neurodegenerative diseases by enhancing cholinergic signaling in the brain .

Research Findings :

  • In vitro studies : Showed significant inhibition rates for both AChE and BuChE, indicating its potential as a cognitive enhancer.
  • Animal models : Demonstrated improvements in memory and learning tasks when treated with this compound, suggesting neuroprotective effects against cognitive decline .

Comparative Analysis of Biological Activities

Activity TypeCompound EffectivenessStandard Drug Comparison
Anticancer ActivityHigh (apoptosis induction)Better than Bleomycin
NeuropharmacologicalModerate (dual AChE/BuChE inhibition)Comparable to Donepezil

Safety and Toxicology

While promising, the safety profile of this compound is still under investigation. Preliminary toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to fully understand its safety profile .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that carbamate derivatives, including this compound, exhibit promising anticancer properties. Studies have demonstrated that modifications in the piperidine ring can enhance the selectivity and potency against specific cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting tumor growth in vitro and in vivo models, suggesting a pathway for developing new cancer therapeutics .

2. Neurological Disorders
The compound's structural similarity to known neuroactive agents positions it as a candidate for treating neurological disorders. Investigations into its effects on neurotransmitter systems have revealed potential benefits in modulating synaptic transmission, which could be useful in conditions such as depression and anxiety disorders .

Agricultural Applications

1. Insecticide Development
Carbamate compounds are widely used as insecticides due to their ability to inhibit acetylcholinesterase, an essential enzyme for nerve function in insects. The specific structure of [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester enhances its efficacy against a range of pests. Field trials have shown significant reductions in pest populations when applied as a foliar treatment .

2. Herbicide Formulations
In addition to insecticidal properties, this compound has been explored for its herbicidal potential. Its ability to disrupt plant growth mechanisms makes it a candidate for developing selective herbicides that target specific weed species without harming crops .

Biochemical Research

1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with serine hydrolases. These studies are crucial for understanding the mechanisms of action of various biological pathways and can lead to the development of inhibitors that serve as therapeutic agents or research tools .

2. Drug Delivery Systems
Recent advancements have explored the use of this compound in drug delivery systems, particularly in nanotechnology applications where it can be conjugated with nanoparticles to enhance the solubility and bioavailability of poorly soluble drugs .

Data Summary Table

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer ActivityPotent inhibition of tumor growth in cell lines
Neurological DisordersModulation of neurotransmitter systems
Agricultural SciencesInsecticide DevelopmentEffective against various pest populations
Herbicide FormulationsSelective targeting of specific weed species
Biochemical ResearchEnzyme Inhibition StudiesInteraction with serine hydrolases
Drug Delivery SystemsEnhanced solubility and bioavailability

Case Studies

  • Anticancer Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that modifications of the piperidine moiety significantly increased the anticancer activity against breast cancer cell lines. The study highlighted structure-activity relationships that could guide future drug design efforts .
  • Insecticidal Field Trials : A series of field trials conducted by agricultural researchers showed that formulations containing this compound resulted in over 80% reduction in aphid populations compared to untreated controls, underscoring its potential as an effective pest management solution .
  • Enzyme Interaction Analysis : Research published in Biochemistry revealed insights into how this carbamate derivative inhibits specific serine hydrolases, providing a framework for developing targeted inhibitors for therapeutic applications .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

  • [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS 1353966-51-4): Substituent: Replaces the 6-chloropyridinylmethyl group with a 6-methoxypyrimidin-4-yl group. Molecular Weight: 322.40 g/mol vs. 325.84 g/mol (target compound).
  • [1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS 939986-37-5) :

    • Substituent : Pyridazine ring (two adjacent nitrogen atoms) replaces the pyridine ring.
    • Molecular Weight : 327.81 g/mol.
    • Impact : Pyridazine’s electron-deficient nature could enhance binding to aromatic residues in enzyme active sites, but may reduce bioavailability due to increased polarity .

Modifications to the Carbamate Group

  • tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS 33048-52-1): Structure: Incorporates a nicotinoyl (pyridine-3-carbonyl) group instead of the chloropyridinylmethyl moiety.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Substituent
Target Compound C₁₆H₂₄ClN₃O₂ 325.84 ≥98% 6-Chloro-pyridin-3-ylmethyl
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester C₁₆H₂₆N₄O₃ 322.40 95% 6-Methoxy-pyrimidin-4-yl
[1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester C₁₅H₂₂ClN₃O₃ 327.81 ≥98% 6-Chloro-pyridazin-3-yl
tert-Butyl (2-chlorothiazol-5-ylmethyl-piperidin-3-yl)carbamate C₁₄H₂₂ClN₃O₂S 331.86 ≥98% 2-Chloro-thiazol-5-ylmethyl

Key Observations :

  • Chloropyridine/thiazole substituents increase molecular weight and lipophilicity compared to methoxy-pyrimidine derivatives .

Research Findings

  • Synthetic Utility : The tert-butyl carbamate group in the target compound facilitates selective deprotection under acidic conditions, a feature shared with analogues like CAS 285119-72-4 .
  • Stability : Chloropyridine-substituted carbamates (e.g., target compound) show greater thermal stability than thiazole derivatives, as evidenced by differential scanning calorimetry (DSC) data .
  • Bioactivity: Pyridine- and pyrimidine-based carbamates demonstrate nanomolar affinity for dopamine receptors, while pyridazine analogues show weaker binding, highlighting the importance of heterocycle choice .

Q & A

Basic: What are the optimal synthetic routes for [1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperidine core with appropriate protecting groups (e.g., tert-butyl carbamate) via nucleophilic substitution or reductive amination.
  • Step 2: Introduction of the 6-chloropyridinylmethyl group using coupling reagents like Pd catalysts or alkylation under controlled pH and temperature .
  • Step 3: Final deprotection and purification via column chromatography or recrystallization.
    Critical Parameters:
  • Temperature control (±2°C) to avoid side reactions.
  • Solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
  • Reaction monitoring via TLC or HPLC to ensure intermediate purity .

Basic: How can researchers verify the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substituent positions (e.g., piperidine ring protons at δ 1.2–3.5 ppm, tert-butyl group at δ 1.4 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₅ClN₃O₂: ~362.1) .
  • HPLC Purity Analysis:
    • Use C18 columns with UV detection (λ = 254 nm); aim for ≥95% purity .

Advanced: How do structural modifications at the piperidine or pyridinyl groups influence target binding affinity?

Methodological Answer:

  • Case Study:
    • Replacing the 6-chloro group with bromine increases steric bulk, potentially altering binding pocket interactions .
    • Modifying the piperidine’s methyl group to isopropyl reduces conformational flexibility, affecting selectivity .
  • Experimental Design:
    • Synthesize analogs and compare IC₅₀ values in enzyme inhibition assays.
    • Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
      Example Data:
ModificationBinding Affinity (IC₅₀, nM)Selectivity Ratio
6-Cl (Parent Compound)12.3 ± 1.21.0
6-Br8.7 ± 0.90.75
Piperidine-isopropyl25.6 ± 2.12.3

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

  • Root Cause Analysis:
    • Variability in assay conditions (e.g., buffer pH, ion concentration) may explain discrepancies in IC₅₀ values .
    • Differences in cell lines or protein isoforms (e.g., kinase mutants) can alter activity profiles .
  • Resolution Strategies:
    • Replicate studies under standardized conditions (e.g., pH 7.4, 25°C).
    • Use orthogonal assays (e.g., SPR, ITC) to cross-validate binding kinetics .

Basic: What strategies mitigate sample degradation during long-term storage?

Methodological Answer:

  • Storage Conditions:
    • Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation .
    • Use stabilizers (e.g., 1% BHT) for solutions in DMSO or ethanol .
  • Stability Testing:
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: What computational approaches predict the compound’s reactivity in novel reaction pathways?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations:
    • Simulate solvent interactions (e.g., solvation free energy in water vs. acetonitrile) to optimize reaction conditions .
      Example Workflow:

Optimize geometry using B3LYP/6-31G(d).

Simulate reaction trajectories with explicit solvent models.

Validate predictions with small-scale exploratory reactions .

Advanced: How can researchers design derivatives to improve metabolic stability?

Methodological Answer:

  • Metabolic Hotspot Identification:
    • Use liver microsome assays to identify vulnerable sites (e.g., tert-butyl ester hydrolysis).
  • Derivatization Strategies:
    • Replace labile esters with ethers or fluorinated groups.
    • Introduce steric hindrance near metabolically active sites (e.g., methyl groups adjacent to the carbamate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.